4-Amino-1-methylpiperidine-4-carbothioamide
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Overview
Description
4-Amino-1-methylpiperidine-4-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group, a methyl group, and a carbothioamide group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methylpiperidine-4-carbothioamide typically involves the reaction of 4-Amino-1-methylpiperidine with a suitable thiocarbonyl reagent. One common method is the reaction with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form the corresponding carbothioamide derivative. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methylpiperidine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted piperidine derivatives
Scientific Research Applications
4-Amino-1-methylpiperidine-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1-methylpiperidine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpiperidine: A closely related compound with similar structural features but lacking the carbothioamide group.
1-Methylpiperidine-4-amine: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
4-Amino-1-methylpiperidine-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H15N3S |
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Molecular Weight |
173.28 g/mol |
IUPAC Name |
4-amino-1-methylpiperidine-4-carbothioamide |
InChI |
InChI=1S/C7H15N3S/c1-10-4-2-7(9,3-5-10)6(8)11/h2-5,9H2,1H3,(H2,8,11) |
InChI Key |
OASPBTCVDAMXSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(=S)N)N |
Origin of Product |
United States |
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